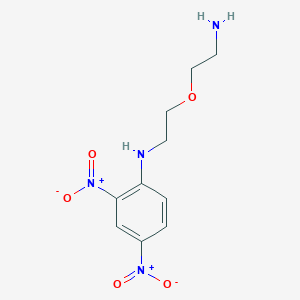
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline is an organic compound with a complex structure that includes both amino and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline typically involves multiple steps. One common method starts with the reaction of 2,4-dinitrochlorobenzene with 2-(2-aminoethoxy)ethanol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Based on the search results, here's information on the applications of N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline:
While a direct application of this compound was not found, one search result mentions it as a chemical with the catalog number GB59750, offered by GlpBio for research purposes only and not for human use. Search result provides some data regarding its chemical properties:
Chemical Properties of this compound
| Cas No. | 1359745-86-0 | SDF |
|---|---|---|
| Formula | C10H14N4O5 | M.Wt |
| 270.24 | ||
| Solubility | Storage | |
| General tips | Please select the appropriate solvent to prepare the stock solution according to the solubility of the product in different solvents; once the solution is prepared, please store it in separate packages to avoid product failure caused by repeated freezing and thawing. Storage method and period of the stock solution: When stored at -80°C, please use it within 6 months; when stored at -20°C, please use it within 1 month. To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time. | |
| Shipping Condition | Evaluation sample solution: shipped with blue ice. All other sizes available: with RT, or with Blue Ice upon request. |
作用机制
The mechanism by which N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
相似化合物的比较
Similar Compounds
2-(2-Aminoethoxy)ethanol: Shares the aminoethoxy functional group but lacks the nitro groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of the amino group
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
生物活性
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline (commonly referred to as 2,4-DNAE) is a compound of interest due to its potential biological activities and implications in toxicology and pharmacology. This article explores its biological activity, focusing on mutagenicity, cytotoxicity, and genotoxicity, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C10H13N3O4
- Molecular Weight : 241.23 g/mol
The compound contains two nitro groups attached to an aniline moiety, which is known to influence its biological properties significantly.
1. Mutagenicity
Research indicates that derivatives of dinitroanilines exhibit mutagenic properties. Specifically, studies have shown that 2-amino derivatives can cause DNA damage in bacterial systems. For instance, in the Ames test using Salmonella typhimurium, compounds similar to 2,4-DNAE were found to be mutagenic under certain conditions, particularly when metabolic activation was present .
- Key Findings :
2. Cytotoxicity
Cytotoxic effects have been documented for compounds related to 2,4-DNAE. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, a study on related compounds showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating potent activity .
- Cytotoxicity Data :
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-1,4-naphthoquinone | MDA-MB-231 | 0.4 | Topoisomerase II inhibition |
| 5e (related derivative) | HT-29 | 0.5 | Induction of apoptosis |
3. Genotoxicity
The genotoxic potential of this compound has been assessed through various assays. While some studies suggest a lack of significant genotoxic effects in mammalian cells (e.g., Chinese hamster ovary cells), there is evidence of genotoxicity in bacterial models .
- Genotoxicity Findings :
- Positive results in bacterial assays indicate that the compound can induce mutations.
- In vivo studies remain limited but suggest potential risks associated with exposure.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Urinary Metabolites : A study investigating the urinary metabolites of workers exposed to TNT revealed that metabolites like 2-ADNT showed mutagenic properties in bacterial models. This suggests that exposure to dinitroanilines can lead to significant biological effects due to metabolic activation .
- Cytotoxic Evaluation : Another study synthesized various dinitroaniline derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications could enhance cytotoxic activity while minimizing toxicity to normal cells .
属性
分子式 |
C10H14N4O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
N-[2-(2-aminoethoxy)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H14N4O5/c11-3-5-19-6-4-12-9-2-1-8(13(15)16)7-10(9)14(17)18/h1-2,7,12H,3-6,11H2 |
InChI 键 |
SIIFPGYOPNAFLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















